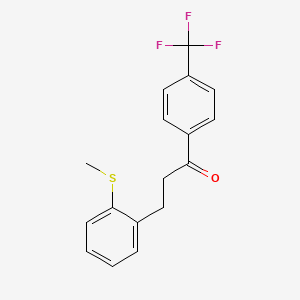

3-(2-Thiomethylphenyl)-4'-trifluoromethylpropiophenone

CAS No.: 898780-28-4

Cat. No.: VC2301582

Molecular Formula: C17H15F3OS

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898780-28-4 |

|---|---|

| Molecular Formula | C17H15F3OS |

| Molecular Weight | 324.4 g/mol |

| IUPAC Name | 3-(2-methylsulfanylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |

| Standard InChI | InChI=1S/C17H15F3OS/c1-22-16-5-3-2-4-13(16)8-11-15(21)12-6-9-14(10-7-12)17(18,19)20/h2-7,9-10H,8,11H2,1H3 |

| Standard InChI Key | WKKKXZARIBHLNL-UHFFFAOYSA-N |

| SMILES | CSC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C(F)(F)F |

| Canonical SMILES | CSC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)C(F)(F)F |

Introduction

3-(2-Thiomethylphenyl)-4'-trifluoromethylpropiophenone is an organic compound characterized by a trifluoromethyl group attached to a propiophenone backbone, along with a thiomethyl substituent. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group significantly influences its chemical behavior, enhancing lipophilicity and stability.

Synthesis

The synthesis of 3-(2-Thiomethylphenyl)-4'-trifluoromethylpropiophenone can be effectively achieved via the Friedel-Crafts acylation method. This reaction typically involves acyl chlorides and aromatic compounds in the presence of Lewis acid catalysts such as aluminum chloride. In an industrial context, continuous flow reactors may be employed to enhance production efficiency and ensure consistent quality.

Chemical Reactions

The compound can undergo several types of chemical reactions, including those typical for ketones and organofluorine compounds. Common reagents and conditions for these reactions include:

| Reaction Type | Reagents/Conditions |

|---|---|

| Friedel-Crafts Acylation | Acyl chlorides, aromatic compounds, Lewis acid catalysts |

| Nucleophilic Addition | Various nucleophiles, depending on the desired product |

Biological Activity

The mechanism of action for 3-(2-Thiomethylphenyl)-4'-trifluoromethylpropiophenone primarily involves its interaction with biological targets. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets. This compound may inhibit specific enzymes or receptors, leading to various biological effects that are currently under investigation.

Applications

-

Medicinal Chemistry: Potential applications in drug development due to its ability to interact with biological targets.

-

Materials Science: Utilized in the synthesis of materials with specific properties.

-

Research: Used as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(2-Thiomethylphenyl)-4'-trifluoromethylpropiophenone | Trifluoromethyl group, thiomethyl substituent | Enhanced lipophilicity and stability |

| 4'-Cyano-3-(3,5-dimethylphenyl)propiophenone | Cyano group, dimethyl-substituted phenyl ring | Exhibits anti-inflammatory and anticancer properties |

| 3-(3-Fluorophenyl)-3'-methoxypropiophenone | Fluorine atom, methoxy group | Influences lipophilicity and membrane permeability |

Research Findings and Future Directions

Research on 3-(2-Thiomethylphenyl)-4'-trifluoromethylpropiophenone is ongoing, with a focus on its biological activity and potential applications in medicinal chemistry. The compound's unique structure and properties make it a valuable candidate for further investigation in drug development and materials science. Future studies should aim to elucidate its mechanism of action and explore its efficacy in various therapeutic contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume